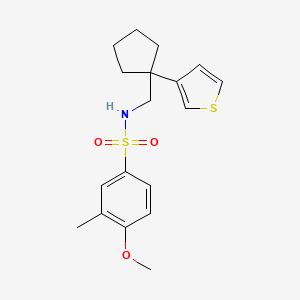![molecular formula C8H13N3O2 B2854370 2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-81-9](/img/structure/B2854370.png)
2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isopropyl group and an aminoacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid typically involves the following steps:
Formation of 1-Propan-2-ylpyrazol-4-ylamine: This intermediate can be synthesized through the reaction of 1-propan-2-ylpyrazole-4-carboxylic acid with ammonia under high pressure and temperature.
Amination Reaction: The intermediate is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides.
Reduction Products: Amines, alcohols.
Substitution Products: Various pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
1-Propan-2-ylpyrazol-4-ylamine: A related compound without the aminoacetic acid moiety.
Glycine derivatives: Compounds containing glycine or its derivatives in their structure.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents.
Uniqueness: 2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid is unique due to its combination of the pyrazole ring and the aminoacetic acid moiety, which provides it with distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-[(1-propan-2-ylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)11-5-7(3-10-11)9-4-8(12)13/h3,5-6,9H,4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXXTJJXNJLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2854287.png)
![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)








![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2854305.png)
![3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid](/img/structure/B2854306.png)
